molecular formula C31H27F2NO3 B569003 4'-O-Benzyloxy (3S,4S)-Ezetimibe CAS No. 1683564-73-9

4'-O-Benzyloxy (3S,4S)-Ezetimibe

Cat. No. B569003
CAS RN: 1683564-73-9
M. Wt: 499.558
InChI Key: KEYVFYMGVLFXQK-OIFRRMEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-O-Benzyloxy (3S,4S)-Ezetimibe is a chemical compound with the molecular formula C31H27F2NO3 and a molecular weight of 499.558 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-O-Benzyloxy (3S,4S)-Ezetimibe, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Metabolism and Pharmacokinetics

Ezetimibe is a lipid-lowering drug that inhibits the intestinal absorption of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients. It is rapidly absorbed and extensively metabolized to ezetimibe-glucuronide, its pharmacologically active form. Ezetimibe undergoes enterohepatic recycling with a terminal half-life of approximately 22 hours, showing about a 2-fold accumulation upon repeated daily administration. The drug is predominantly excreted in the feces, mainly as unchanged ezetimibe, and in urine as ezetimibe-glucuronide, exhibiting a favorable drug-drug interaction profile (Kosoglou et al., 2005).

Lipid-lowering Efficacy

Ezetimibe, in combination with statins, offers a potent approach to lowering LDL cholesterol (LDL-C) and total cholesterol, enabling a significant proportion of patients to achieve recommended LDL-C levels. This combination therapy has been shown to be more effective than monotherapy with either drug in reducing LDL-C and total cholesterol in adults with hypercholesterolemia (Lamb, 2020).

Beyond LDL Cholesterol Reduction

Ezetimibe's effects extend beyond lowering LDL-C. It has shown potential in protecting against cholelithiasis and non-alcoholic fatty liver disease (NAFLD) and appears as an effective lipid-lowering treatment option for various patient groups. However, the potential clinical benefit of these actions with respect to vascular events and overall mortality requires further investigation in appropriately designed trials (Lioudaki et al., 2011).

Analytical Methods and Quality Control

The development of analytical methodologies for ezetimibe's quantification in pharmaceutical formulations and biological matrices is crucial for quality control. Ezetimibe requires strict quality control due to its numerous process-related impurities and degradation products. Various analytical methods have been developed, highlighting the need for specific chiral methods to evaluate its chiral impurities (Rocha et al., 2020).

properties

IUPAC Name

(3S,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYVFYMGVLFXQK-OIFRRMEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@@H](C(=O)N3C4=CC=C(C=C4)F)CC[C@@H](C5=CC=C(C=C5)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-O-Benzyloxy (3S,4S)-Ezetimibe

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